![molecular formula C21H18N2O4S B2742570 2-Benzamido-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide CAS No. 476368-11-3](/img/structure/B2742570.png)

2-Benzamido-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

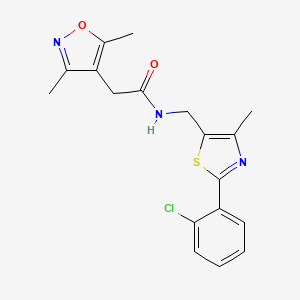

The compound “2-Benzamido-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide” is a novel organoselenium compound incorporating a benzo[d][1,3]dioxole subunit . It has been synthesized and characterized by elemental analysis and various spectroscopic techniques .

Synthesis Analysis

The synthesis of this compound involves an expeditious process. The newly synthesized compounds have been characterized by elemental analysis and various spectroscopic techniques viz., multinuclear NMR (1H, 13C and 77Se), IR and mass spectrometry .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using single crystal X-ray crystallographic results . The compound consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the transformation of diselenide into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .Scientific Research Applications

Peroxisome Proliferator-Activated Receptor Gamma Agonists

Compounds structurally related to "2-Benzamido-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide" have been studied for their role as peroxisome proliferator-activated receptor gamma (PPARgamma) agonists, which have antidiabetic activity in rodent models of type 2 diabetes. Research suggests that modifications in the N-2-benzoylphenyl moiety of these compounds can maintain binding affinity to PPARgamma while varying their activity in cell-based functional assays. Such findings indicate potential applications in developing new treatments for metabolic disorders, including type 2 diabetes (Cobb et al., 1998).

Anti-Inflammatory and Analgesic Agents

Novel heterocyclic compounds derived from similar structures have shown significant anti-inflammatory and analgesic activities. Studies have demonstrated that these compounds inhibit cyclooxygenase-1 and cyclooxygenase-2 (COX-1/COX-2), which are key enzymes in the inflammatory process. The research highlights the potential of these derivatives in developing new anti-inflammatory and analgesic medications, offering a promising route for therapeutic intervention in conditions characterized by inflammation and pain (Abu‐Hashem et al., 2020).

Hyperbranched Aromatic Polyimides

The synthesis and characterization of hyperbranched aromatic polyimides from precursors sharing similarities with the mentioned compound have been explored. These materials, known for their solubility in common organic solvents and thermal stability, suggest applications in advanced materials science, including coatings, films, and composites. The research into these polyimides could lead to the development of new materials with specialized properties, such as high thermal stability and solubility (Yamanaka et al., 2000).

Antimicrobial Evaluation and Docking Studies

Compounds with similar structures have been synthesized and evaluated for their antimicrobial properties through docking studies. Such research sheds light on the potential for designing new antimicrobial agents that target specific bacterial proteins or enzymes, offering a pathway to overcoming antibiotic resistance. The identification and development of novel antimicrobial compounds are critical in addressing the global challenge of antibiotic-resistant infections (Talupur et al., 2021).

Mechanism of Action

Target of Action

The compound “2-Benzamido-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide” is primarily targeted towards cancer cells, including HeLa, A549, and MCF-7 cell lines . These cell lines are commonly used in cancer research and represent cervical, lung, and breast cancer, respectively .

Mode of Action

The compound interacts with its targets by inhibiting their growth. It has been shown to induce apoptosis, a form of programmed cell death, and cause both S-phase and G2/M-phase arrests in the HeLa cell line . This means that the compound interferes with the cell cycle, preventing the cells from dividing and proliferating.

Biochemical Pathways

The arrest of the cell cycle in the S-phase and G2/M-phase also indicates an impact on DNA replication and mitosis .

Result of Action

The primary result of the compound’s action is the inhibition of growth in cancer cells. Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines . This indicates that the compound is effective at relatively low concentrations.

properties

IUPAC Name |

2-benzamido-5-(1,3-benzodioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4S/c1-12-17(10-13-7-8-15-16(9-13)27-11-26-15)28-21(18(12)19(22)24)23-20(25)14-5-3-2-4-6-14/h2-9H,10-11H2,1H3,(H2,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVYLOYMGFEOFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CC=C2)CC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2742488.png)

![6-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexanoic acid](/img/structure/B2742491.png)

![Ethyl 2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2742493.png)

![2,5-dichloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2742498.png)

![1-{1-[(tert-butoxy)carbonyl]azepan-4-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2742499.png)

![3-[(4-benzylpiperazino)carbonyl]-6-ethylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2742500.png)

![3-[5-(2-ethylphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2742502.png)

![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2742506.png)

![5-(3-fluorobenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2742508.png)